1-(3-fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
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Overview
Description
1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a heterocyclic compound that has been studied extensively for its potential applications in various scientific fields. It is a type of fluorinated pyrrolidine derivative and is a part of a larger class of compounds known as oxadiazoles. This compound has been studied for its potential in synthesizing new materials, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine.
Scientific Research Applications
1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has been studied extensively for its potential applications in various scientific fields. It has been studied as a potential drug candidate, with research showing that it has anti-inflammatory and anti-oxidative properties. It has also been studied for its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, it has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Mechanism of Action
The exact mechanism of action of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is not yet fully understood, but research suggests that it may act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It is also thought to act as an inhibitor of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
Research has shown that this compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor effects. It has also been shown to have a protective effect against oxidative stress, as well as a protective effect against ischemia-reperfusion injury. Additionally, it has been shown to have a protective effect against lipopolysaccharide-induced inflammation.
Advantages and Limitations for Lab Experiments
The use of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available. Additionally, it is stable and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound and its exact mechanism of action is still not fully understood. Additionally, it is difficult to obtain in large quantities and its solubility in certain solvents can be limited.
Future Directions
The potential future directions for 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one are numerous. Further research is needed to better understand its mechanism of action, as well as its potential applications in the fields of biochemistry, pharmacology, and medicine. Additionally, further research is needed to explore its potential use in the synthesis of new materials, such as polymers and nanomaterials. Additionally, further research is needed to explore its potential use in the development of new drugs, as well as its potential use in the prevention and treatment of various diseases.
Synthesis Methods
The synthesis of 1-(3-Fluorophenyl)-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves a series of steps. The first step is the reaction of pyrrolidine with fluorobenzene in the presence of sodium ethoxide. This reaction results in the formation of a fluorinated pyrrolidine derivative. The next step is the reaction of this intermediate with 1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of the desired compound.
properties
IUPAC Name |
1-(3-fluorophenyl)-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-2-1-3-14(9-13)22-10-12(8-15(22)23)16-20-17(24-21-16)11-4-6-19-7-5-11/h1-7,9,12H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWZXSGRRRXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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